

Application Notes: Measuring Lipid ROS in **Delavinone**-Treated Cells

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Compound of Interest

Compound Name: *Delavinone*

Cat. No.: *B15587089*

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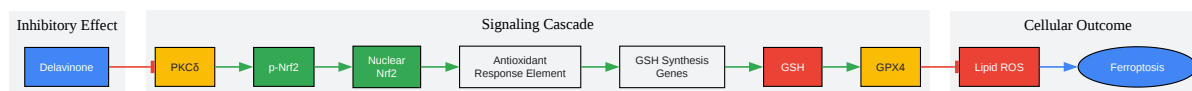
Introduction

Delavinone, a compound derived from peimine, has demonstrated significant anti-cancer properties, particularly in colorectal cancer (CRC).[1] Its mechanism of action involves the induction of oxidative stress and a specific form of programmed cell death known as ferroptosis.[1] A key event in **Delavinone**-induced ferroptosis is the accumulation of lipid reactive oxygen species (lipid ROS), which leads to oxidative damage of cellular membranes and ultimately, cell death.[1][2] Therefore, the accurate measurement of lipid ROS is crucial for researchers, scientists, and drug development professionals studying the efficacy and mechanism of **Delavinone**. These application notes provide detailed protocols for quantifying lipid ROS in cells treated with **Delavinone**.

Mechanism of Action: **Delavinone** and Lipid ROS

Delavinone exerts its pro-ferroptotic effects by targeting the Protein Kinase C delta (PKC δ)-Nrf2 signaling pathway.[1] Specifically, **Delavinone** inhibits the kinase activity of PKC δ , which in turn prevents the phosphorylation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[1] This inhibition of Nrf2 phosphorylation impedes its nuclear translocation, leading to a decrease in the expression of downstream antioxidant genes, including those involved in glutathione (GSH) synthesis.[1] The resulting depletion of GSH compromises the cell's antioxidant defense system, particularly the activity of Glutathione Peroxidase 4 (GPX4), a key enzyme that detoxifies lipid peroxides.[1][3] The inhibition of the PKC δ /Nrf2/GPX4 axis by **Delavinone** leads to a significant accumulation of lipid ROS, triggering ferroptosis in cancer cells.[1]

Delavinone-Induced Signaling Pathway Leading to Lipid ROS Accumulation



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Caption: **Delavinone** inhibits PKCδ, leading to reduced Nrf2 activity, GSH depletion, and subsequent lipid ROS accumulation, ultimately triggering ferroptosis.

Quantitative Data Summary

The following table summarizes the quantitative effects of **Delavinone** on markers of lipid peroxidation and related factors in colorectal cancer cells.

Parameter Measured	Cell Line	Delavinone Concentration (μM)	Fold Change vs. Control	Reference
Lipid ROS Levels	HCT116	5	~2.5	[1]
SW480	5	~2.0	[1]	
Malondialdehyde (MDA) Accumulation	HCT116	5	~2.0	[1]
SW480	5	~1.8	[1]	
Glutathione (GSH) Depletion	HCT116	5	~0.5	[1]
SW480	5	~0.6	[1]	

Experimental Protocols

Protocol 1: Measurement of Lipid ROS using C11-BODIPY 581/591

This protocol describes the use of the fluorescent probe C11-BODIPY 581/591 to measure lipid peroxidation in **Delavinone**-treated cells. This ratiometric probe shifts its fluorescence emission from red to green upon oxidation, allowing for a quantitative assessment of lipid ROS.

Materials:

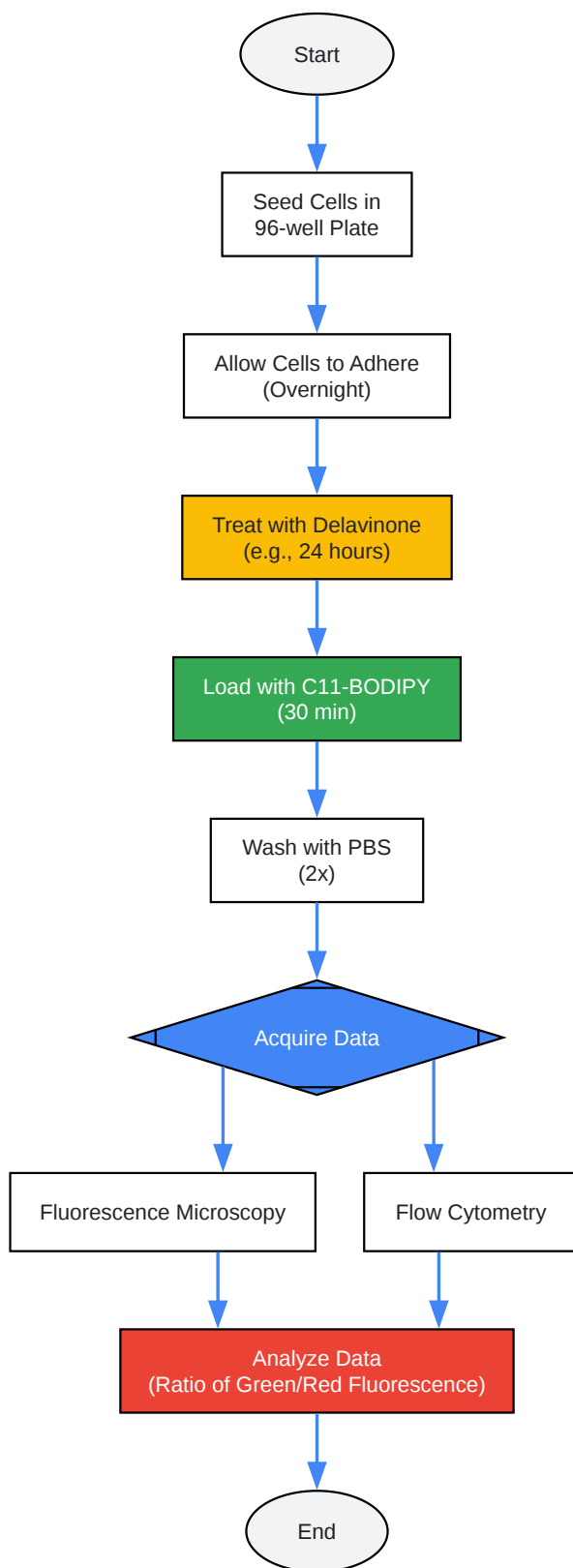
- C11-BODIPY 581/591 (e.g., from Thermo Fisher Scientific)
- **Delavinone**
- Cell culture medium (e.g., DMEM, RPMI-1640)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- Black, clear-bottom 96-well plates
- Fluorescence microscope or flow cytometer

Procedure:

- **Cell Seeding:** Seed the cells of interest (e.g., HCT116, SW480) in a black, clear-bottom 96-well plate at a density of 1×10^4 cells per well. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
- **Delavinone Treatment:** The following day, treat the cells with varying concentrations of **Delavinone** (e.g., 0, 1, 2.5, 5, 10 µM) for the desired time period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

- Probe Loading:
 - Prepare a 2.5 μ M working solution of C11-BODIPY 581/591 in pre-warmed serum-free cell culture medium.
 - Remove the medium containing **Delavincione** from the wells and wash the cells once with warm PBS.
 - Add 100 μ L of the C11-BODIPY 581/591 working solution to each well.
 - Incubate the plate for 30 minutes at 37°C, protected from light.
- Washing: Remove the probe solution and wash the cells twice with warm PBS.
- Image Acquisition/Flow Cytometry:
 - Fluorescence Microscopy: Add 100 μ L of PBS to each well. Acquire images using a fluorescence microscope with filters for both the oxidized (green, ~510 nm) and reduced (red, ~590 nm) forms of the probe.
 - Flow Cytometry: Detach the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge. Resuspend the cell pellet in PBS. Analyze the cells using a flow cytometer, detecting the green and red fluorescence signals.
- Data Analysis:
 - For microscopy, quantify the fluorescence intensity of the green and red channels in multiple fields of view for each condition. Calculate the ratio of green to red fluorescence intensity as a measure of lipid peroxidation.
 - For flow cytometry, determine the geometric mean fluorescence intensity for both the green and red channels. Calculate the ratio of green to red fluorescence.

Experimental Workflow for Lipid ROS Measurement



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Caption: Workflow for measuring lipid ROS in **Delavinone**-treated cells using a fluorescent probe.

Protocol 2: Measurement of Malondialdehyde (MDA) using the Thiobarbituric Acid Reactive Substances (TBARS) Assay

The TBARS assay is a well-established method for measuring lipid peroxidation by detecting malondialdehyde (MDA), a byproduct of lipid breakdown.[\[4\]](#)[\[5\]](#)

Materials:

- **Delavinone**-treated and control cell pellets
- RIPA buffer or other suitable lysis buffer
- BCA Protein Assay Kit
- Thiobarbituric Acid (TBA)
- Trichloroacetic Acid (TCA)
- Butylated Hydroxytoluene (BHT)
- Malondialdehyde (MDA) standard
- Spectrophotometer or microplate reader

Procedure:

- Cell Lysate Preparation:
 - Harvest **Delavinone**-treated and control cells and wash with cold PBS.
 - Lyse the cell pellets in RIPA buffer containing protease inhibitors on ice for 30 minutes.
 - Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

- Collect the supernatant and determine the protein concentration using a BCA assay.
- TBARS Reaction:
 - Prepare a TBARS reagent solution containing TBA, TCA, and an antioxidant like BHT to prevent further oxidation during the assay. A typical solution might be 0.375% TBA, 15% TCA in 0.25 N HCl.
 - To 100 μ L of cell lysate (normalized for protein concentration), add 200 μ L of the TBARS reagent.
 - Prepare a standard curve using known concentrations of MDA.
- Incubation and Measurement:
 - Incubate the samples and standards at 95°C for 20 minutes.
 - Cool the tubes on ice for 5 minutes.
 - Centrifuge at 10,000 x g for 10 minutes to pellet any precipitate.
 - Transfer 200 μ L of the supernatant to a 96-well plate.
 - Measure the absorbance at 532 nm using a spectrophotometer or microplate reader.
- Data Analysis:
 - Subtract the blank reading from all samples and standards.
 - Generate a standard curve by plotting the absorbance of the MDA standards versus their concentration.
 - Determine the concentration of MDA in the cell lysates from the standard curve.
 - Express the results as nmol of MDA per mg of protein.

Conclusion

The protocols outlined in these application notes provide robust methods for quantifying lipid ROS in cells treated with **Delavinone**. The choice of method may depend on the specific experimental question and available equipment. The C11-BODIPY assay offers a sensitive and dynamic measurement of lipid peroxidation in living cells, while the TBARS assay provides a well-established endpoint measurement of a key lipid peroxidation byproduct. Accurate measurement of lipid ROS is essential for elucidating the mechanism of **Delavinone**'s anti-cancer activity and for the development of novel therapies targeting ferroptosis.

References

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